(S)-(+)-S-Methyl-S-phenylsulfoximine

Catalog No.
S1486575
CAS No.
33903-50-3
M.F
C7H9NOS
M. Wt
155.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-S-Methyl-S-phenylsulfoximine

CAS Number

33903-50-3

Product Name

(S)-(+)-S-Methyl-S-phenylsulfoximine

IUPAC Name

imino-methyl-oxo-phenyl-λ6-sulfane

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

InChI

InChI=1S/C7H9NOS/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8H,1H3/t10-/m0/s1

InChI Key

YFYIDTVGWCYSEO-JTQLQIEISA-N

SMILES

CS(=N)(=O)C1=CC=CC=C1

Synonyms

[S(S)]-S-Methyl-S-phenylsulfoximine; (S)-S-Methyl-S-phenylsulfoximine;

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1

Isomeric SMILES

C[S@](=N)(=O)C1=CC=CC=C1

Asymmetric Catalysis:

(S)-(+)-S-Methyl-S-phenylsulfoximine serves as a valuable chiral ligand in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. These ligands can influence the outcome of chemical reactions, leading to the preferential formation of one enantiomer over another. Studies have shown the effectiveness of (S)-(+)-S-Methyl-S-phenylsulfoximine in various asymmetric reactions, including:

  • Aldol reactions:
  • Diels-Alder reactions:
  • Hydrogenation reactions:

The success of (S)-(+)-S-Methyl-S-phenylsulfoximine in these reactions stems from its ability to interact with metal catalysts and control the reaction pathway, ultimately leading to the desired enantiopure product.

Medicinal Chemistry:

Research suggests potential applications of (S)-(+)-S-Methyl-S-phenylsulfoximine in the development of new pharmaceuticals. Studies have explored its:

  • Antibacterial activity:
  • Inhibition of enzymes:

(S)-(+)-S-Methyl-S-phenylsulfoximine is a chiral sulfoximine compound with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol. It is recognized for its unique structural features, including a sulfoximine functional group that contributes to its reactivity and biological properties. The compound is often utilized as a chiral ligand in asymmetric synthesis, enhancing the selectivity of various

  • Asymmetric Catalysis: It acts as a chiral ligand in transition metal-catalyzed reactions, facilitating the formation of enantiomerically enriched products.
  • Nucleophilic Reactions: The sulfoximine moiety can undergo nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.
  • Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes, altering its functional groups and properties .

Research indicates that (S)-(+)-S-Methyl-S-phenylsulfoximine exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes, contributing to its role in medicinal chemistry. Additionally, it shows promise in enhancing the efficacy of certain therapeutic agents by acting as a chiral auxiliary in drug synthesis .

The synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine can be achieved through various methods:

  • Chiral Pool Synthesis: Using naturally occurring chiral compounds as starting materials.
  • Enantioselective Synthesis: Employing specific catalysts or reagents that favor the formation of one enantiomer over another.
  • Reactions with Sulfur Compounds: Combining methylating agents with phenylsulfinyl compounds under controlled conditions to yield the desired sulfoximine .

(S)-(+)-S-Methyl-S-phenylsulfoximine finds applications across multiple fields:

  • Asymmetric Synthesis: Used extensively as a chiral ligand in organic synthesis to produce enantiomerically pure compounds.
  • Pharmaceutical Development: Its role as a chiral auxiliary aids in the development of new drugs with improved efficacy and reduced side effects.
  • Biochemical Research: Employed in proteomics and other biochemical studies to explore enzyme interactions and mechanisms .

Interaction studies involving (S)-(+)-S-Methyl-S-phenylsulfoximine have revealed its capacity to bind selectively to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, investigations into its interactions with enzymes have shown that it can modulate enzyme activity, which is valuable for drug design and development .

(S)-(+)-S-Methyl-S-phenylsulfoximine shares structural similarities with several other sulfoximine compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
(R)-(-)-S-Methyl-S-phenylsulfoximineC₇H₉NOSEnantiomeric form; used similarly as a chiral ligand.
S-Methyl-S-benzylsulfoximineC₉H₁₁NOSLarger benzyl group; different steric properties affecting reactivity.
S-Methyl-S-(4-methylphenyl)sulfoximineC₈H₉NOSContains a para-methyl substituent; alters electronic properties compared to (S)-(+)-S-Methyl-S-phenylsulfoximine.

The uniqueness of (S)-(+)-S-Methyl-S-phenylsulfoximine lies in its specific stereochemistry and the balance between steric and electronic effects, which influence its reactivity and application in asymmetric synthesis .

Rhodium-Catalyzed Transfer Reactions for N-Functionalization

Rhodium-catalyzed transfer reactions represent one of the most efficient approaches for the N-functionalization of sulfoximines. This method has proven particularly valuable for introducing various functional groups to the nitrogen atom of (S)-(+)-S-Methyl-S-phenylsulfoximine under mild conditions.

The pioneering work in this area involves the rhodium-catalyzed transfer of carbamates to sulfoxides. This reaction proceeds through a nitrene transfer mechanism, where the rhodium catalyst facilitates the formation of a reactive rhodium-nitrene intermediate that subsequently transfers to the sulfoxide moiety. For (S)-(+)-S-Methyl-S-phenylsulfoximine synthesis, this approach has been refined to preserve the stereochemical integrity at the sulfur center.

A typical procedure involves the following reaction conditions:

To a suspension of methyl phenyl sulfoxide (0.6 mmol), carbamate (0.9 mmol), MgO (97 mg, 2.4 mmol), and Rh2(OAc)4 (7.0 mg, 2.5 mol %) in CH2Cl2 (6 mL) was added PhI(OAc)2 (290 mg, 0.90 mmol) at rt. The resulting mixture was stirred for 8 h at 40 °C.

The optimization of this reaction has been extensively studied, with various parameters being evaluated as shown in Table 1:

Table 1: Optimization of Rhodium-Catalyzed N-Boc Transfer to Methyl Phenyl Sulfoxide

EntryTime (h)Temp (°C)BocNH₂ (equiv)PhI(OAc)₂ (equiv)Conversion (%)Yield (%)
118202.01.58685
218201.31.37372
318201.01.06159
418401.01.06863
56202.01.55654
66402.01.58887
78401.51.510098

Recent improvements in this methodology have focused on the use of alternative rhodium catalysts, particularly Rh₂(esp)₂, which has shown enhanced catalytic efficiency for challenging substrates. This refinement is particularly valuable for the synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine derivatives with sensitive functional groups.

Another significant advancement is the direct synthesis of unprotected NH-sulfoximines from sulfoxides using O-(2,4-dinitrophenyl)hydroxylamine as the nitrogen source. This approach provides a streamlined route to NH-(S)-(+)-S-Methyl-S-phenylsulfoximine without the need for deprotection steps, offering considerable synthetic advantages.

Hypervalent Iodine-Mediated NH/O Transfer Strategies

Hypervalent iodine-mediated NH/O transfer has emerged as a powerful metal-free approach for sulfoximine synthesis. This methodology is particularly valuable for the preparation of (S)-(+)-S-Methyl-S-phenylsulfoximine as it allows for stereospecific NH transfer to the sulfoxide under relatively mild conditions.

The principle behind this approach involves the in situ generation of an iodonitrene intermediate from a hypervalent iodine reagent and a simple nitrogen source. This reactive species then transfers the NH group to the sulfoxide with high stereoselectivity.

A groundbreaking development in this area was the use of readily available ammonium salts as the nitrogen source in combination with diacetoxyiodobenzene [PhI(OAc)₂]. This protocol eliminates the need for precious metal catalysts while maintaining excellent stereoselectivity.

Table 2: Comparison of NH Transfer Reagents for (S)-(+)-S-Methyl-S-phenylsulfoximine Synthesis

NH SourceOxidantCatalystTemperature (°C)Time (h)Yield (%)ee (%)
NH₄OAcPhI(OAc)₂None251687>99
NH₄HCO₃PhI(OAc)₂None251691>99
NH₃ in MeOHPhI(OAc)₂None251682>99
TsNH₂PhI(OAc)₂Rh₂(OAc)₄40898>99

The mechanism of this transformation has been extensively studied, with key intermediates identified. The reaction is believed to proceed through the initial formation of an active iodonitrene species, which then undergoes reaction with the sulfoxide to form the sulfoximine with complete retention of configuration at the sulfur center.

Recent advances in this area include the development of simultaneous NH/O transfer protocols that enable the direct conversion of sulfides to sulfoximines in a single operation. This represents a significant simplification of the synthetic route to (S)-(+)-S-Methyl-S-phenylsulfoximine, reducing the number of required steps and improving overall efficiency.

Enantioselective S-Arylation of Chiral Sulfinamides

The development of methods for enantioselective S-arylation of sulfinamides has opened new avenues for the synthesis of chiral sulfoximines, including (S)-(+)-S-Methyl-S-phenylsulfoximine. This approach begins with readily accessible chiral sulfinamides and introduces the aryl group at the sulfur center with high stereoselectivity.

One of the most significant contributions in this area was reported by Aota and colleagues, who developed a sulfur-selective arylation of chiral sulfinamides. This method provides a powerful approach to the asymmetric synthesis of (S)-(+)-S-Methyl-S-phenylsulfoximine and related compounds.

The reaction typically involves the use of a palladium or nickel catalyst in combination with a chiral ligand to achieve high levels of enantioselectivity:

We report an asymmetric synthesis of chiral sulfoximines having an aryl group by the newly developed sulfur-selective arylation of easily accessible chiral sulfinamides.

A complementary approach involves strain-enabled S-arylation using arynes and cyclic alkynes. This strategy provides stereospecific and chemoselective S-arylation of sulfinamides, offering an alternative route to chiral sulfoximines.

Table 3: Enantioselective S-Arylation Conditions for Chiral Sulfoximines

EntryCatalystLigandAryl SourceSolventTemp (°C)Yield (%)er
1Pd₂(dba)₃BINAPPhIToluene1008695:5
2Ni(COD)₂BoxPhBrTHF807893:7
3Pd(OAc)₂JosiphosPhOTfDioxane908297:3
4NoneNoneBenzyneTHF2575>99:1

Recent developments in this field include the use of phase-transfer catalysis for the enantioselective S-alkylation of sulfenamides, which provides a complementary approach to accessing (S)-(+)-S-Methyl-S-phenylsulfoximine derivatives with high enantiomeric purity.

The utility of this methodology has been demonstrated in the asymmetric synthesis of complex sulfoximine-containing agrochemicals and pharmaceuticals, highlighting the practical importance of these approaches.

Microwave-Accelerated Radical Cross-Coupling Approaches

Microwave irradiation has emerged as a powerful tool for accelerating and improving the efficiency of various synthetic transformations. In the context of (S)-(+)-S-Methyl-S-phenylsulfoximine synthesis, microwave-accelerated radical cross-coupling approaches have proven particularly valuable for N-functionalization.

A notable example is the microwave-accelerated N-acylation of sulfoximines with aldehydes under catalyst-free conditions. This reaction employs N-bromosuccinimide (NBS) as a radical initiator and proceeds through a radical-mediated pathway.

The general procedure is outlined below:

An efficient catalyst-free radical cross-coupling reaction between aromatic aldehydes and sulfoximines was developed. The reaction took place in the presence of N-bromosuccinimide as the radical initiator under microwave irradiation to afford the corresponding acylated sulfoximines in moderate to excellent yields.

This methodology offers several advantages, including rapid reaction times, operational simplicity, and broad substrate scope. When applied to (S)-(+)-S-Methyl-S-phenylsulfoximine, it provides efficient access to various N-acylated derivatives while maintaining the stereochemical integrity of the sulfur center.

Table 4: Microwave-Accelerated N-Acylation of (S)-(+)-S-Methyl-S-phenylsulfoximine

EntryAldehydeNBS (equiv)Time (min)Power (W)Temp (°C)Yield (%)
1Benzaldehyde1.5251008082
24-Nitrobenzaldehyde1.5251008088
34-Methoxybenzaldehyde1.5251008079
42-Chlorobenzaldehyde1.5251008075
53-Bromobenzaldehyde1.5251008081

The mechanism of this transformation involves the initial formation of an acyl radical, which subsequently couples with the sulfoximine nitrogen to form the N-acyl product. The microwave irradiation significantly accelerates this process, reducing reaction times from hours to minutes compared to conventional heating methods.

This approach has been successfully applied to the synthesis of a diverse array of N-acylated (S)-(+)-S-Methyl-S-phenylsulfoximine derivatives, providing valuable building blocks for medicinal chemistry and agricultural applications.

Electrochemical N-Acylation Protocols

Electrochemical methods have gained significant attention in organic synthesis due to their sustainability, mild reaction conditions, and ability to generate reactive intermediates in situ without the need for stoichiometric oxidants. In the context of (S)-(+)-S-Methyl-S-phenylsulfoximine chemistry, electrochemical approaches have been developed for various transformations, with N-acylation being a particularly successful application.

A notable example is the electrochemical N-acylation of sulfoximines with hydroxamic acids, which proceeds under mild conditions without the need for transition metal catalysts:

By employing an electrochemical strategy, we describe an approach for the construction of N-aroylsulfoximines, which features a broad substrate scope, mild reaction conditions, safety on a gram scale, and no need for an external oxidant and transition metal catalysts.

Another significant development is the electrochemical N-acylation and N-alkylation of NH-sulfoximines via the decarboxylation and deoxygenation of carboxylic acids. This approach provides a versatile platform for the selective functionalization of (S)-(+)-S-Methyl-S-phenylsulfoximine at the nitrogen position.

Table 5: Electrochemical N-Acylation of (S)-(+)-S-Methyl-S-phenylsulfoximine

EntryAcyl SourceElectrode MaterialElectrolyteCurrent (mA)Time (h)Yield (%)
1Benzoic acidCarbon (anode) / Pt (cathode)Bu₄NBF₄10485
24-Methoxybenzoic acidCarbon (anode) / Pt (cathode)Bu₄NBF₄10488
3Phenylacetic acidCarbon (anode) / Pt (cathode)Bu₄NBF₄10672
42-Naphthoic acidCarbon (anode) / Pt (cathode)Bu₄NBF₄10579
5N-Boc-PhenylalanineCarbon (anode) / Pt (cathode)Bu₄NBF₄15681

The mechanism of these electrochemical transformations typically involves the anodic oxidation of the carboxylic acid or hydroxamic acid to generate a reactive acyl intermediate, which subsequently reacts with the sulfoximine nitrogen. This approach avoids the use of external oxidants and bases, making it an environmentally friendly alternative to traditional methods.

A particularly valuable aspect of electrochemical protocols is their scalability. The electrochemical N-acylation of (S)-(+)-S-Methyl-S-phenylsulfoximine has been successfully performed on gram scale without a significant drop in yield, highlighting the practical utility of this approach for large-scale synthesis.

More recently, electrochemical strategies have been extended to include the dehydrogenative imination of low-valent sulfur compounds, providing a complementary approach to the synthesis of sulfoximines including (S)-(+)-S-Methyl-S-phenylsulfoximine.

Diastereomeric Salt Formation with Camphorsulfonic Acid

Diastereomeric salt formation remains a cornerstone for resolving racemic mixtures of (S)-(+)-S-Methyl-S-phenylsulfoximine. This method leverages the differential solubility of diastereomeric salts formed between the sulfoximine and a chiral resolving agent, such as camphorsulfonic acid.

The process typically involves dissolving the racemic sulfoximine in a polar solvent (e.g., ethanol or water) and introducing a stoichiometric equivalent of (1R)-(−)-10-camphorsulfonic acid. The resulting diastereomeric salts exhibit distinct crystallographic packing and solubility profiles, enabling selective crystallization. For example, the (S)-sulfoximine-(R)-camphorsulfonate salt may crystallize preferentially under controlled cooling conditions (0–5°C), while the (R)-sulfoximine-(R)-camphorsulfonate remains in solution [1].

Table 1: Solubility of Diastereomeric Salts in Ethanol at 25°C

Diastereomeric SaltSolubility (g/100 mL)
(S)-Sulfoximine-(R)-Camphorsulfonate0.12
(R)-Sulfoximine-(R)-Camphorsulfonate0.98

Recrystallization cycles further enhance enantiomeric excess (ee), with reported yields exceeding 95% ee after two iterations [1]. The absolute configuration of the resolved enantiomers is confirmed via single-crystal X-ray diffraction, as demonstrated in analogous sulfonic acid systems [1].

Chromatographic Separation of Racemic Mixtures

Chromatographic methods offer a versatile approach for separating (S)-(+)-S-Methyl-S-phenylsulfoximine enantiomers, particularly when diastereomeric salt formation proves challenging. Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IC) or amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak® IA) are employed for high-resolution separations [2].

Table 2: HPLC Conditions for Enantiomeric Separation

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (S)Retention Time (R)Resolution (Rₛ)
Chiralpak® ICHexane:IPA (90:10)1.012.314.72.1
Chiralpak® IAHexane:EtOH (85:15)0.89.811.51.8

The enantiomeric excess is quantified using polarimetric detection or circular dichroism (CD) spectroscopy. Preparative-scale chromatography with stacked injections enables multi-gram separations, achieving >99% ee for both enantiomers [2]. Notably, the (S)-enantiomer elutes earlier than the (R)-enantiomer under normal-phase conditions due to weaker interactions with the CSP’s carbamate groups [4].

Kinetic Resolution Through Catalytic Asymmetric Processes

Catalytic kinetic resolution provides a synthetic route to enantiopure (S)-(+)-S-Methyl-S-phenylsulfoximine by exploiting differential reaction rates of enantiomers in asymmetric transformations. Organocatalysts and transition-metal complexes have been employed to achieve high stereoselectivity.

For instance, Sharpless-type asymmetric sulfoxidation using titanium(IV) isopropoxide and a chiral tartrate ligand selectively oxidizes prochiral sulfides to sulfoximines. The (S)-enantiomer forms preferentially with an enantiomeric ratio (er) of 92:8 when using diethyl tartrate in dichloromethane at −20°C [2].

Table 3: Catalytic Systems for Kinetic Resolution

Catalyst SystemSubstrateTemperature (°C)ee (%)
Ti(OiPr)₄/(R,R)-Diethyl TartrateMethyl Phenyl Sulfide−2092
Pd-BINAP ComplexSulfoximine2588
Jacobsen’s Mn-Salen CatalystSulfoximine095

Mechanistic studies reveal that the catalyst’s chiral pocket induces steric and electronic biases, accelerating the formation of one enantiomer while leaving the other unreacted [2]. The unreacted (R)-sulfide can be recycled, improving overall atom economy.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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